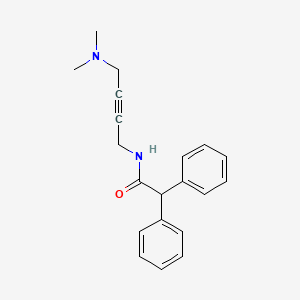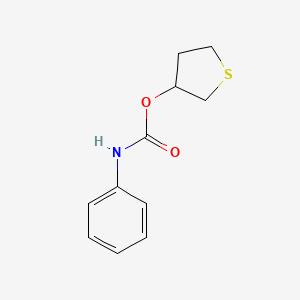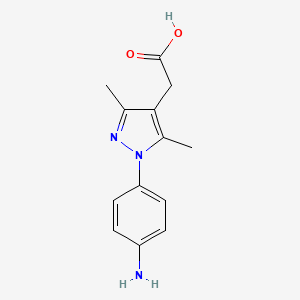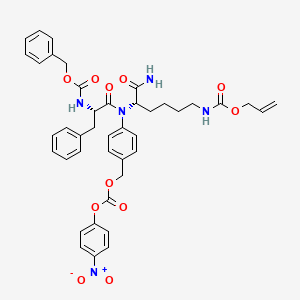
N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has been the subject of scientific interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its complex structure consists of multiple functional groups, making it a versatile molecule for different types of chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques:
Formation of the Triazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between phenethyl azide and an isopropylthioalkyne under controlled temperature and solvent conditions to form the triazole core.
Methoxybenzamide Formation: : This involves reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine or amine derivative to form the benzamide moiety.
Coupling Reactions: : The final coupling of the triazole and benzamide fragments is performed under mild conditions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized yields through continuous flow reactors and the use of alternative energy sources like microwave irradiation to reduce reaction times and improve efficiency. High-purity solvents, automated control systems, and robust purification techniques (like column chromatography and recrystallization) ensure the scalability and quality of the product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride to form corresponding reduced triazoles.
Substitution Reactions: : The methoxy group can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups under specific conditions.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: : Nucleophiles like amines, thiols, hydroxyl groups; solvents such as dichloromethane or tetrahydrofuran; catalysts like DMAP
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Reduced triazoles
Substitution Products: : Various substituted derivatives depending on the nucleophiles used
科学的研究の応用
N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has applications in:
Chemistry: : Used as an intermediate for synthesizing more complex organic compounds.
Biology: : Studied for its potential as an enzyme inhibitor or molecular probe due to its structural affinity for specific biological targets.
Medicine: : Investigated for its potential therapeutic effects, such as antifungal, antimicrobial, or anticancer properties.
Industry: : Used in the development of specialty chemicals, materials science, and as a building block in pharmaceuticals.
作用機序
The mechanism by which N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:
Molecular Targets: : It can bind to specific enzymes or receptors in biological systems, disrupting normal function or signaling pathways.
Pathways Involved: : Its action might involve the inhibition of enzyme activity, alteration of cell membrane permeability, or modulation of signal transduction pathways, depending on the specific biological context.
類似化合物との比較
Compared to similar compounds, N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.
Similar Compounds
1,2,4-Triazole Derivatives: : Other compounds with a 1,2,4-triazole core, often used in pharmaceuticals for their biological activities.
Benzamide Derivatives: : Various benzamide-based compounds that exhibit therapeutic properties, such as antipsychotic or antiemetic effects.
Isopropylthio Compounds: : Compounds containing an isopropylthio group, which can influence the lipophilicity and metabolic stability of molecules.
This unique blend of structural features makes this compound a valuable compound for further research and development in multiple scientific domains.
特性
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMHOZZINHUEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)
![5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2863342.png)





![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)
![1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2863354.png)
![1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHYLBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2863357.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2863360.png)
